![molecular formula C5H4BrNS2 B2997345 4-Bromothiophene-3-carbothioic acid amide CAS No. 1379334-23-2](/img/structure/B2997345.png)
4-Bromothiophene-3-carbothioic acid amide
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Overview
Description
4-Bromothiophene-3-carbothioic acid amide, also known as 4-Bromothiophene-3-carboxamide, is a chemical compound with the molecular formula C5H4BrNOS . It is used in various chemical reactions and has potential applications in diverse fields .
Molecular Structure Analysis
The molecular structure of 4-Bromothiophene-3-carbothioic acid amide consists of a bromine atom (Br) attached to a thiophene ring, which is further connected to a carbothioic acid amide group . The molecular weight of this compound is 206.06 .Physical And Chemical Properties Analysis
4-Bromothiophene-3-carbothioic acid amide is a solid with a melting point of 150-155°C . It has a molecular weight of 206.06 . More specific physical and chemical properties might be available in specialized chemical literature or databases.Scientific Research Applications
Facile Preparation of Amides
- Amide synthesis is a significant aspect of chemical research. In a study by Kawagoe, Moriyama, and Togo (2013), ion-supported Ph3P was used for the facile amidation of carboxylic acids with amines to yield corresponding amides. This method highlights a potential route for synthesizing compounds like 4-Bromothiophene-3-carbothioic acid amide, demonstrating its utility in synthetic organic chemistry (Kawagoe, Moriyama, & Togo, 2013).
Synthesis of Functionalized Thiophene-Based Derivatives
- Research by Kanwal et al. (2022) involves synthesizing pyrazole-thiophene-based amide derivatives, indicating the versatility of thiophene amides in creating complex molecules. Their study involved synthesizing various derivatives, including those related to 4-Bromothiophene-3-carbothioic acid amide, showcasing its application in creating compounds with potential nonlinear optical properties (Kanwal et al., 2022).
Halogen Migration and Amination in Halogeno Derivatives
- The research by Plas et al. (2010) on halogen migration in reactions of halogeno derivatives like bromothiophene with potassium amide could be relevant to understanding the chemical behavior of 4-Bromothiophene-3-carbothioic acid amide. This study contributes to the broader understanding of the reactivity and potential transformations of such compounds (Plas et al., 2010).
Anticancer Studies with Copper and Manganese Complexes
- The work by Refat et al. (2015) on the anticancer properties of copper(II) and manganese(II) complexes involving thiophene carbothioic acid amide derivatives emphasizes the biomedical potential of these compounds. Their study provides insight into the therapeutic applications of 4-Bromothiophene-3-carbothioic acid amide and related structures (Refat et al., 2015).
Copper-Catalyzed Amidations of Bromo Substituted Furans and Thiophenes
- Crawford and Padwa (2002) conducted a study on the C-N cross-coupling reaction between aromatic halides and amides applied to bromofurans and bromothiophenes, which is relevant to understanding the chemical reactions involving 4-Bromothiophene-3-carbothioic acid amide (Crawford & Padwa, 2002).
C-H Functionalization Polycondensation of Chlorothiophenes
- Tamba et al. (2011) explored the polymerization of chloro-substituted thiophenes, which could provide insights into the polymerization potential of thiophene derivatives like 4-Bromothiophene-3-carbothioic acid amide. This study demonstrates the potential application of such compounds in materials science (Tamba et al., 2011).
Mechanism of Action
Target of Action
It’s known that the compound can potentially interact with various biological targets due to its structural properties .
Mode of Action
It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions, which could potentially lead to changes in target proteins or enzymes .
Biochemical Pathways
Brominated compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromothiophene-3-carbothioic acid amide .
properties
IUPAC Name |
4-bromothiophene-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS2/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXPIQFLOXBPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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